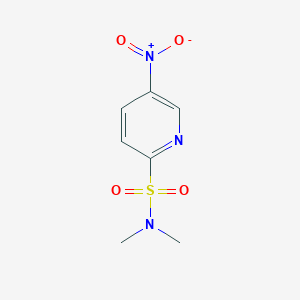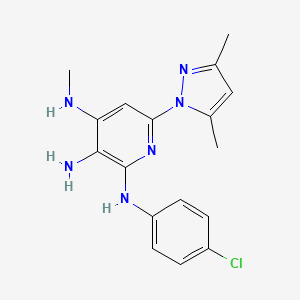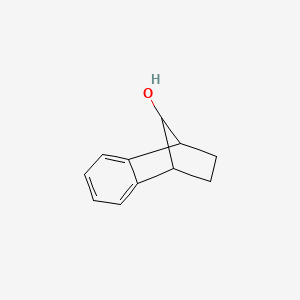
Aziridine, 2-methyl-1-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 2-methyl-1-pentyl-, is a nitrogen-containing three-membered ring compound Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: Aziridine, 2-methyl-1-pentyl-, can be synthesized through several methods. One common approach involves the reaction of amines with alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines under basic conditions, expanding the scope of accessible N-alkyl aziridine products.
Another method involves the use of haloamines in the Gabriel-Cromwell reaction . This reaction typically uses 1,2-dibromoalkanes, which are treated with amines to yield racemic aziridines.
Industrial Production Methods: Industrial production of aziridines often involves the polymerization of ring-strained nitrogen-containing monomers . This process can be controlled to produce polymers with various structures and degrees of control, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Aziridine, 2-methyl-1-pentyl-, undergoes several types of reactions, including nucleophilic ring-opening reactions . These reactions are crucial for synthesizing nitrogen-containing biologically active molecules. The ring-opening reactions can be catalyzed by chiral metal or organo-catalysts and involve various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogens.
Common Reagents and Conditions: Common reagents used in these reactions include electron-withdrawing groups like N-sulfonyl, N-phosphonyl, or N-carbonyl groups . These groups activate the aziridine ring, making it more susceptible to nucleophilic attack. Protic or Lewis acids can also activate the ring, leading to the formation of aziridinium ions that react with nucleophiles.
Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of various biologically and pharmaceutically important compounds.
科学的研究の応用
Aziridine, 2-methyl-1-pentyl-, has numerous applications in scientific research. It is used as a building block for polyamines through anionic and cationic ring-opening polymerization . These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection.
In the field of medicinal chemistry, aziridine derivatives are explored for their potential as antitumor, antimicrobial, and antibacterial agents . The high reactivity of the aziridine ring makes it a valuable scaffold for drug discovery and development.
作用機序
The mechanism of action of aziridine, 2-methyl-1-pentyl-, primarily involves nucleophilic ring-opening reactions . The ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The presence of electron-withdrawing groups further enhances this reactivity, leading to the formation of various biologically active compounds.
類似化合物との比較
Similar Compounds: Similar compounds to aziridine, 2-methyl-1-pentyl-, include aziridine-2-carboxylic acid derivatives . These derivatives are also highly reactive due to the ring strain and are used in the synthesis of α- and β-amino acids.
Uniqueness: What sets aziridine, 2-methyl-1-pentyl-, apart is its specific structure and the presence of the 2-methyl-1-pentyl group, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
479420-43-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
2-methyl-1-pentylaziridine |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-9-7-8(9)2/h8H,3-7H2,1-2H3 |
InChIキー |
YNSZBIBYRPRHTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


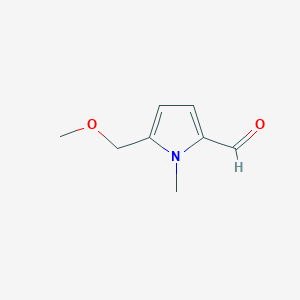
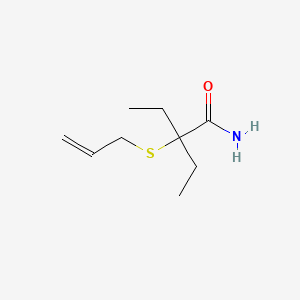


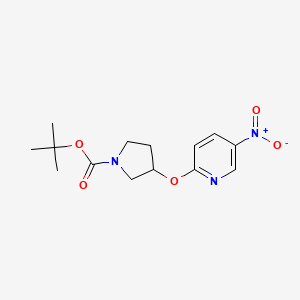
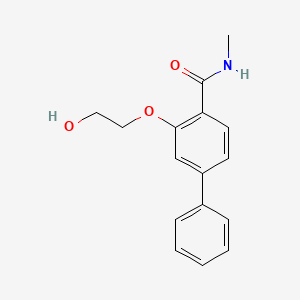
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
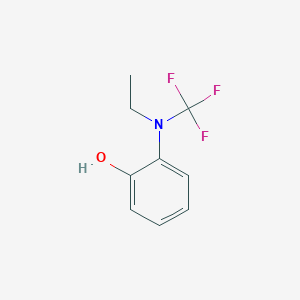

![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
